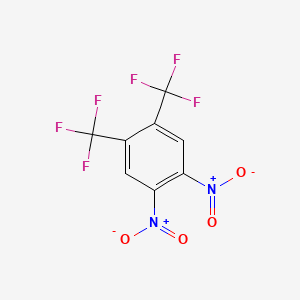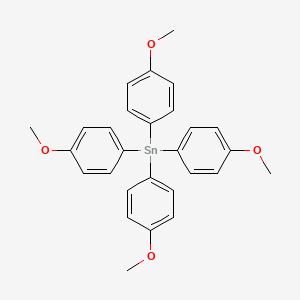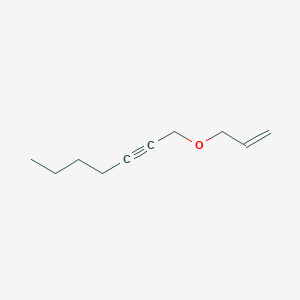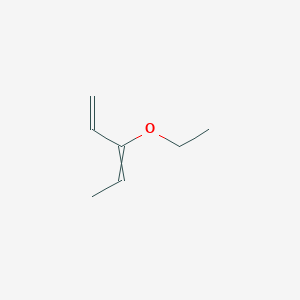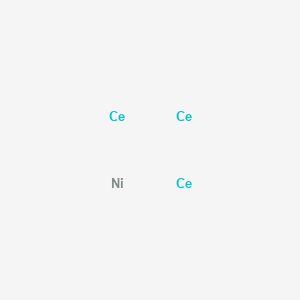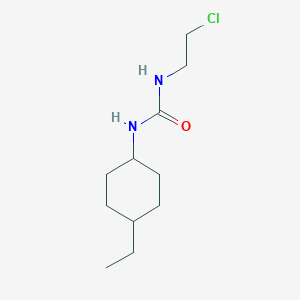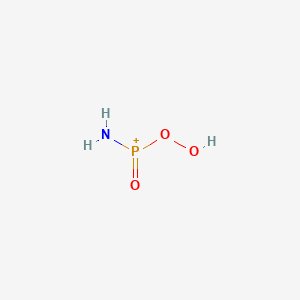
Amino(hydroperoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(hydroperoxy)oxophosphanium is a compound that contains phosphorus, nitrogen, oxygen, and hydrogen atoms It is a member of the aminophosphine oxides family, which are known for their diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino(hydroperoxy)oxophosphanium typically involves the reaction of a phosphine oxide with an amino group and a hydroperoxy group. One common method is the substitution of β- or γ-iodo amino esters with phospholide salts, which are obtained from the corresponding phosphole with a strong base such as potassium hexamethyldisilazane . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Amino(hydroperoxy)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group can participate in radical chain reactions, while the amino group can engage in nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific solvents and temperature controls to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Amino(hydroperoxy)oxophosphanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of Amino(hydroperoxy)oxophosphanium involves its ability to participate in radical chain reactions and nucleophilic substitutions. The hydroperoxy group can generate radicals that propagate reactions, while the amino group can form stable intermediates with various substrates . These interactions enable the compound to exert its effects in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Amino(hydroperoxy)oxophosphanium include other aminophosphine oxides and phosphine derivatives. Examples include:
- Aminophosphine oxides with different substituents on the phosphorus atom .
- Phosphine oxides with varying degrees of oxidation and functional groups .
Uniqueness
This compound is unique due to its combination of an amino group and a hydroperoxy group attached to a phosphine oxide.
Eigenschaften
CAS-Nummer |
27629-64-7 |
|---|---|
Molekularformel |
H3NO3P+ |
Molekulargewicht |
96.003 g/mol |
IUPAC-Name |
amino-hydroperoxy-oxophosphanium |
InChI |
InChI=1S/H2NO3P/c1-5(3)4-2/h(H2-,1,2,3)/p+1 |
InChI-Schlüssel |
SYWKHLOXIVCYOM-UHFFFAOYSA-O |
Kanonische SMILES |
N[P+](=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


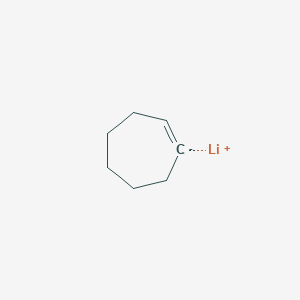
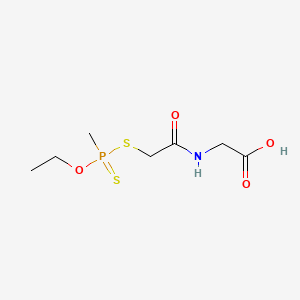

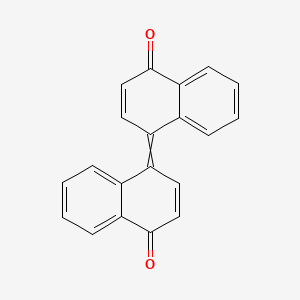
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


